molecular formula C21H19N5S B14919927 2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14919927
M. Wt: 373.5 g/mol
InChI Key: DXXJNTPJGKSCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that integrates multiple ring systems, including indole, triazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Construction of the Triazole Ring: This involves cyclization reactions using hydrazine derivatives and appropriate electrophiles.

    Assembly of the Pyrimidine Ring: This step often involves condensation reactions with amidines or guanidines.

    Integration of the Cyclohepta and Thieno Rings: These rings are typically constructed through cyclization reactions involving sulfur-containing reagents and appropriate ring-closing conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions, particularly on the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives.

    Pyrimidine Derivatives: Compounds like cytosine and thymine.

Uniqueness

2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its multi-ring structure, which imparts a combination of properties from indole, triazole, and pyrimidine systems. This structural complexity enhances its potential for diverse biological activities and applications.

Properties

Molecular Formula

C21H19N5S

Molecular Weight

373.5 g/mol

IUPAC Name

15-(1H-indol-3-ylmethyl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

InChI

InChI=1S/C21H19N5S/c1-2-7-15-17(9-3-1)27-21-19(15)20-24-18(25-26(20)12-23-21)10-13-11-22-16-8-5-4-6-14(13)16/h4-6,8,11-12,22H,1-3,7,9-10H2

InChI Key

DXXJNTPJGKSCOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CC5=CNC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.